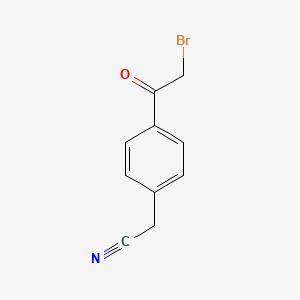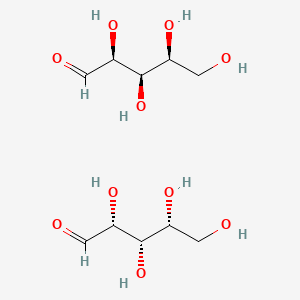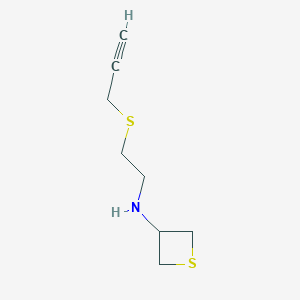
2-(4-(2-Bromoacetyl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Bromoacetyl)phenyl)acetonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of acetonitrile, featuring a bromoacetyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Bromoacetyl)phenyl)acetonitrile typically involves the bromination of 4-acetylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the acetyl position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(2-Bromoacetyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the bromoacetyl group can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted derivatives with various functional groups.
- Reduced products like alcohols or amines.
- Oxidized products such as carboxylic acids.
Aplicaciones Científicas De Investigación
2-(4-(2-Bromoacetyl)phenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Bromoacetyl)phenyl)acetonitrile involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
2-Bromophenylacetonitrile: A related compound with a similar structure but lacking the acetyl group.
4-Bromoacetophenone: Another similar compound where the nitrile group is replaced with a ketone group.
Comparison: 2-(4-(2-Bromoacetyl)phenyl)acetonitrile is unique due to the presence of both the bromoacetyl and nitrile groups, which confer distinct reactivity and potential applications. Compared to 2-bromophenylacetonitrile, it offers additional functionalization possibilities due to the acetyl group. Compared to 4-bromoacetophenone, the nitrile group provides different reactivity and potential for further chemical modifications.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-[4-(2-bromoacetyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |
Clave InChI |
OPKXRBGIQZTNIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)


![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)

![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)

![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)



